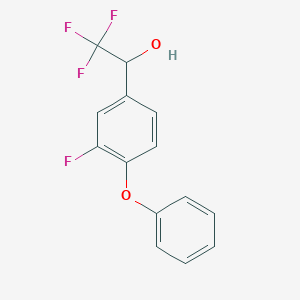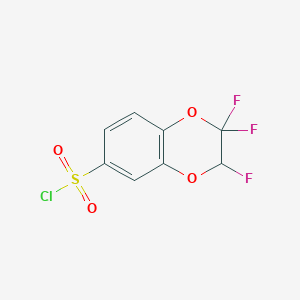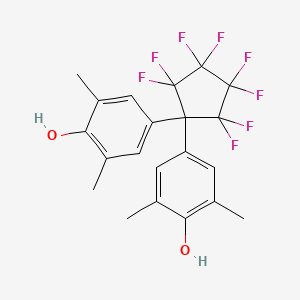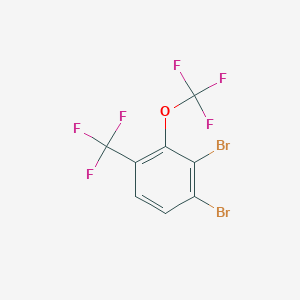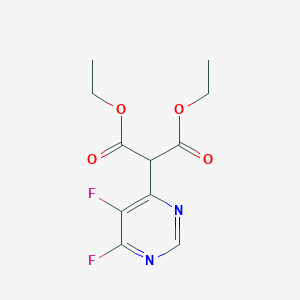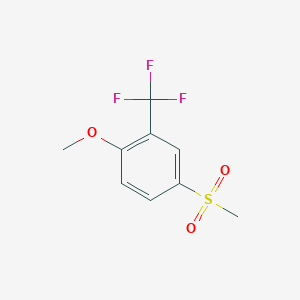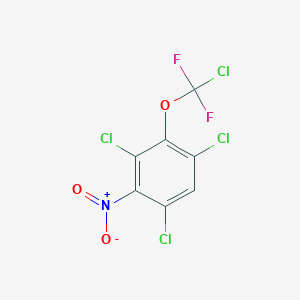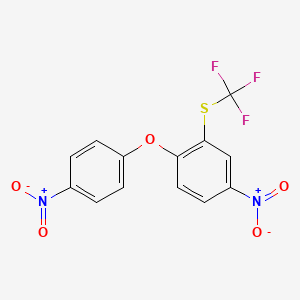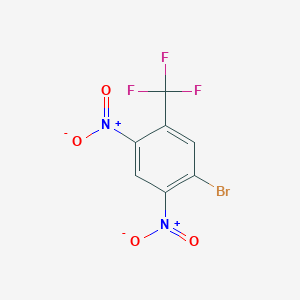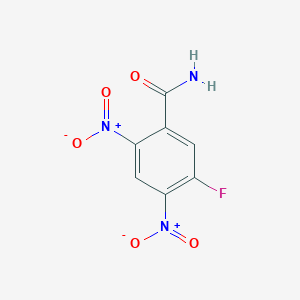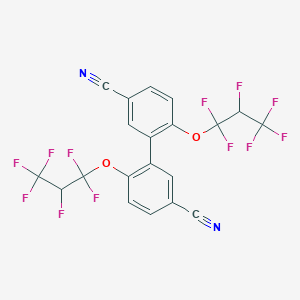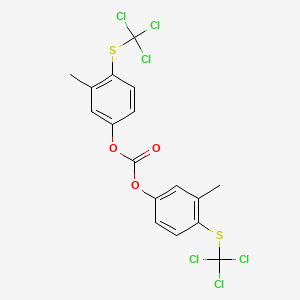
2-(2,2,3,3-Tetrafluorocyclobuten-4-yl)aniline, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,3,3-Tetrafluorocyclobuten-4-yl)aniline, referred to as TFCA, is an organofluorine compound with a wide range of applications in scientific research. It is a highly stable, non-toxic, and easily synthesized compound that has been used in a variety of research fields, including materials science, organic chemistry, biochemistry, and pharmacology. TFCA has been used in a variety of laboratory experiments, ranging from basic research to drug development.
Applications De Recherche Scientifique
TFCA has been used in a variety of scientific research applications, ranging from materials science to organic chemistry. In materials science, TFCA has been used to synthesize polymers, such as polyimides, for use in electronics and photovoltaics. In organic chemistry, TFCA has been used as a catalyst for the synthesis of a variety of compounds, such as alcohols, amides, and esters. In biochemistry, TFCA has been used to study the mechanism of action of enzymes and to develop drugs. In pharmacology, TFCA has been used to study the pharmacokinetics and pharmacodynamics of drugs.
Mécanisme D'action
The mechanism of action of TFCA is not well understood. However, it is believed that TFCA acts as a catalyst in the synthesis of a variety of compounds, such as alcohols, amides, and esters. It is also believed that TFCA can act as a Lewis acid, which allows for the formation of covalent bonds. In addition, TFCA can act as a hydrogen bond acceptor, which can facilitate the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFCA are not well understood. However, it is believed that TFCA can act as a catalyst in the synthesis of a variety of compounds, such as alcohols, amides, and esters. It is also believed that TFCA can act as a Lewis acid, which can facilitate the formation of covalent bonds. In addition, TFCA can act as a hydrogen bond acceptor, which can facilitate the formation of hydrogen bonds between molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The use of TFCA in laboratory experiments has a number of advantages. TFCA is a highly stable, non-toxic compound that is easily synthesized and has a high purity. In addition, TFCA can be used to synthesize a variety of compounds, such as alcohols, amides, and esters. However, there are some limitations to the use of TFCA in laboratory experiments. TFCA is not soluble in water, which can limit its use in certain experiments. In addition, TFCA can react with certain compounds, such as acids and bases, which can limit its use in certain experiments.
Orientations Futures
The use of TFCA in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential future direction is the use of TFCA in drug development. TFCA could be used to synthesize new drugs, or to study the pharmacokinetics and pharmacodynamics of existing drugs. In addition, TFCA could be used to study the mechanism of action of enzymes, or to synthesize polymers for use in electronics and photovoltaics. Finally, TFCA could be used to study the structure and reactivity of molecules, or to study the structure and reactivity of proteins.
Méthodes De Synthèse
TFCA can be synthesized in a variety of ways. The most common method is the palladium-catalyzed cross-coupling reaction between 2,2,3,3-tetrafluorocyclobuten-4-yl bromide and aniline. This reaction produces a high yield of TFCA, with a purity of up to 98%. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is typically between 70-100 °C.
Propriétés
IUPAC Name |
2-(3,3,4,4-tetrafluorocyclobuten-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N/c11-9(12)5-7(10(9,13)14)6-3-1-2-4-8(6)15/h1-5H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSIPRQRLUSPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(C2(F)F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,3,3-Tetrafluorocyclobuten-4-yl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


